N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-nitropyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-7-4-5-10-9(12(13)14)8(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
ZSYLMEYUQLNOAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide involves several steps. One common method includes the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This ion is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Addition: The cyclopropoxy group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, ammonia, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: This compound has similar structural features but lacks the cyclopropoxy and methanesulfonamide groups.
3-nitropyridine: This compound shares the nitro group but does not have the cyclopropoxy and methanesulfonamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
